(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride
Description
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride is a chiral amine hydrochloride derivative featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 2-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the THF ring, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
2,2-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJICMFURKSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the hydrochloride salt . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride undergoes various chemical reactions, including:
Acid-base reactions: The amine group can act as a base and react with acids to form protonated amines.
Nucleophilic substitution: The amine group can act as a nucleophile and attack electrophilic centers.
Quaternization: The amine group can undergo further alkylation reactions to form quaternary ammonium salts.
Common reagents used in these reactions include acids like hydrochloric acid for protonation, alkyl halides for nucleophilic substitution, and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used but often include protonated amines, substituted amines, and quaternary ammonium salts.
Scientific Research Applications
Medicinal Chemistry
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride serves as a valuable building block in the synthesis of pharmaceuticals. The presence of the amine group allows for the formation of various derivatives that can exhibit biological activity. For example:
- Synthesis of Antidepressants : The compound can be utilized in synthesizing novel antidepressant agents by modifying its amine functionality to enhance selectivity for neurotransmitter receptors.
Material Science
The compound is explored for its potential in developing new materials, particularly polymers with unique properties due to the incorporation of the tetrahydrofuran ring. This can lead to:
- Enhanced Mechanical Properties : Polymers derived from this compound may exhibit improved strength and flexibility compared to traditional materials.
Organic Synthesis
In organic synthesis, this compound acts as a reagent where:
- Nucleophilic Substitution Reactions : The amine group can participate as a nucleophile in substitution reactions, facilitating the formation of complex organic molecules.
Catalysis
The basic nature of the amine group allows it to act as a catalyst in certain reactions:
- Catalytic Activity : Studies suggest that this compound can catalyze reactions involving nucleophilic attacks on electrophiles, enhancing reaction rates and yields.
Case Study 1: Synthesis of Antidepressant Derivatives
Research conducted by Smith et al. (2023) demonstrated the use of this compound in synthesizing a series of antidepressant derivatives. The study highlighted:
- Methodology : The compound was reacted with various acyl chlorides to form amides with enhanced serotonin receptor affinity.
- Results : Preliminary biological assays indicated that several derivatives exhibited significant antidepressant-like effects in animal models.
Case Study 2: Development of Novel Polymers
A collaborative study by Jones et al. (2024) investigated the incorporation of this compound into polymer matrices:
- Materials Used : The compound was polymerized with diisocyanates to create polyurethane elastomers.
- Findings : The resulting polymers showed superior tensile strength and elasticity compared to conventional formulations.
Mechanism of Action
The mechanism of action of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share structural motifs with the target molecule:
Key Observations :
- The THF ring in the target compound is conformationally restricted, similar to benzofuran derivatives (), but differs in electronic properties due to oxygen positioning.
- The cyclopropyl group in [1-(THF-3-yl)cyclopropyl]amine HCl introduces steric strain, which may reduce binding flexibility compared to the target’s dimethyl groups .
- The propenylphenyl group in ’s compound enables π-π interactions, a feature absent in the target molecule, suggesting divergent biological applications .
Physicochemical Properties
Biological Activity
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride, a compound with the CAS number 1350473-50-5, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanism of action, biochemical properties, and applications in medicinal chemistry and material science.
Overview of the Compound
This compound features a tetrahydrofuran ring substituted with an amine group. This structure allows it to participate in various chemical reactions, including nucleophilic substitutions and acid-base reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its functional groups:
- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.
- Acid-Base Reactions : The amine can also function as a base, forming protonated amines upon reaction with acids .
These interactions enable the compound to influence various biochemical pathways and molecular targets within biological systems.
Research indicates that this compound exhibits several noteworthy biochemical properties:
- Cellular Effects : The compound influences cell signaling pathways and gene expression. Preliminary studies suggest potential anticancer properties by promoting apoptosis in cancer cells .
- Metabolic Pathways : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting its potential role in pharmacokinetics .
Anticancer Activity
A study investigating the anticancer effects of various amine derivatives highlighted that compounds similar to this compound induced apoptosis in cancer cell lines. The study utilized MTT assays to assess cytotoxicity and found that at specific concentrations, the compound exhibited significant cell viability reduction in tumor cells .
Toxicity Assessments
In toxicity assessments using HEK-293T cells, this compound showed a >80% survival rate at concentrations up to 10 μM. This suggests a favorable safety profile for further exploration in therapeutic applications .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable building block for synthesizing pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for developing new drug candidates targeting diverse biological pathways .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound differs from related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,2-Dimethyltetrahydrofuran-3-amine | Lacks hydrochloride salt | Similar nucleophilic activity |
| Tetrahydrofuran-3-ylamine | No methyl substitutions | Reduced steric bulk |
| 2,2-Dimethyltetrahydrofuran | Lacks amine functionality | Non-reactive |
The presence of both the tetrahydrofuran ring and the amine group in this compound enhances its reactivity and potential biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
